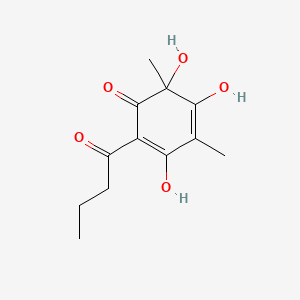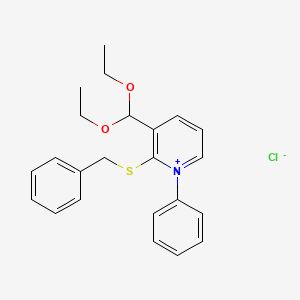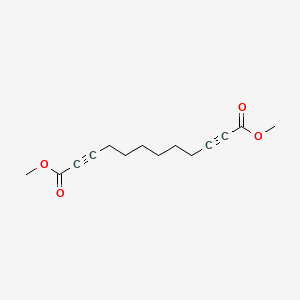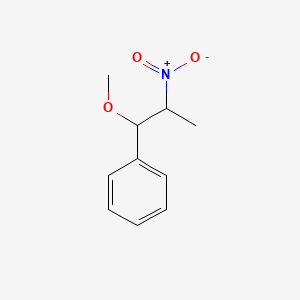
Phenyl 3-(3,3-dimethyltriazeno)-p-toluate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3-(3,3-dimethyltriazeno)-p-toluate is a chemical compound known for its unique structure and properties It belongs to the class of triazene derivatives, which are characterized by the presence of a triazene group (-N=N-N-) attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3-(3,3-dimethyltriazeno)-p-toluate typically involves the reaction of 3,3-dimethyl-1-phenyltriazene with p-toluic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include strong acids or bases to facilitate the reaction. The reaction conditions often involve moderate temperatures and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput. Industrial production also focuses on sustainable practices, such as recycling solvents and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 3-(3,3-dimethyltriazeno)-p-toluate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce phenylamines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Phenyl 3-(3,3-dimethyltriazeno)-p-toluate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing new therapeutic agents.
Industry: It finds applications in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of Phenyl 3-(3,3-dimethyltriazeno)-p-toluate involves its interaction with molecular targets in biological systems. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the compound’s structure and the biological context.
Comparaison Avec Des Composés Similaires
Phenyl 3-(3,3-dimethyltriazeno)-p-toluate can be compared with other triazene derivatives, such as:
Dacarbazine: Known for its antitumor activity, dacarbazine is used in cancer treatment.
Temozolomide: Another triazene derivative with significant anticancer properties.
3,3-Dimethyl-1-phenyltriazene: A simpler triazene compound with various chemical applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Propriétés
| 76765-27-0 | |
Formule moléculaire |
C16H17N3O2 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
phenyl 3-(dimethylaminodiazenyl)-4-methylbenzoate |
InChI |
InChI=1S/C16H17N3O2/c1-12-9-10-13(11-15(12)17-18-19(2)3)16(20)21-14-7-5-4-6-8-14/h4-11H,1-3H3 |
Clé InChI |
BWZLIYAVTBMFEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)N=NN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Nitro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14433083.png)


![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)


![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)

